2-Amino-3-acetylpyridine
Overview
Description
2-Amino-3-acetylpyridine is a chemical compound with the molecular formula C7H8N2O and a molecular weight of 136.15 . It is a pale yellow powder .
Molecular Structure Analysis
The molecular structure of 2-Amino-3-acetylpyridine consists of a pyridine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. The 2-amino group (-NH2) and the 3-acetyl group (-COCH3) are attached to this ring .Chemical Reactions Analysis
While specific chemical reactions involving 2-Amino-3-acetylpyridine are not detailed in the retrieved information, it’s known that the amino group can facilitate the adsorption of reactants and the carbonyl group can participate in electron transfer processes .Physical And Chemical Properties Analysis
2-Amino-3-acetylpyridine has a melting point of 139-140°C and a predicted boiling point of 283.8±20.0 °C. Its density is predicted to be 1.168±0.06 g/cm3 .Scientific Research Applications
1. Synthesis of New N-Arylpyrimidin-2-amine Derivatives
- Application Summary: 2-Aminopyrimidine derivatives substituted at N- or 4-positions are of particular importance, since they show versatile biological and pharmacological activities . These activities include antifungal and pesticidal activities and enzyme inhibitory activity against a number of kinases .
- Methods of Application: The synthesis of these derivatives was achieved by condensation of substituted guanidines with enones . The target N-aryl derivatives were obtained in moderate to good yields ranging from 27% to 82% .
- Results: The procedure described could be widely employed for the preparation of new heterocyclic compounds .
2. Anti-inflammatory Activities of Pyrimidines
- Application Summary: Pyrimidines display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . This review sums up recent developments in the synthesis, anti-inflammatory effects, and structure–activity relationships (SARs) of pyrimidine derivatives .
- Methods of Application: Synthesis of numerous 5-substituted 2-amino-4,6-dihydroxypyrimidine derivatives was reported for their possible inhibitory effects against immune-induced nitric oxide generation .
- Results: Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .
3. Hydrogen Production and Storage
- Application Summary: 2-Amino-3-acetylpyridine has been used in the functionalization of Single-Walled Carbon Nanotubes (SWCNTs) for hydrogen production and storage .
- Methods of Application: The study involved the adsorption of 1 and 2 H2O molecules on the surface of pristine, carbamic acid, and 2-amino 3-acetylpyridine functionalized SWCNTs . The functionalization of 2-amino 3-acetylpyridine resulted in more favorable adsorption energies for 1 and 2 H2O molecules splitting as compared to spitting on pristine and carbamic acid functionalized SWCNT .
- Results: The hydrogen storage capacity was found to be 7.17 wt.% for thirty molecules . An important finding of the study is the production of Stone-Wales (SW) defect upon H2O adsorption leading to an increase in hydrogen production and its storage capacity .
4. Synthesis of IKK-β Inhibitors
- Application Summary: 2-Amino-3-acetylpyridine derivatives have been used in the synthesis of 2-amino-3-cyano-4-alkyl-6-(2-hydroxyphenyl)pyridine derivatives, which are potent IKK-β inhibitors .
- Methods of Application: The synthesis of these inhibitors was achieved through a series of chemical reactions, including the Chichibabin reaction .
- Results: The resulting compounds have shown potential as IKK-β inhibitors, which could have implications for the treatment of various diseases .
Safety And Hazards
2-Amino-3-acetylpyridine is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation, serious eye irritation, and may cause respiratory irritation. It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment, including chemical impermeable gloves, is advised .
Future Directions
properties
IUPAC Name |
1-(2-aminopyridin-3-yl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O/c1-5(10)6-3-2-4-9-7(6)8/h2-4H,1H3,(H2,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNVLGAQNNFJKHG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(N=CC=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50507655 | |
Record name | 1-(2-Aminopyridin-3-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50507655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-3-acetylpyridine | |
CAS RN |
65326-33-2 | |
Record name | 1-(2-Aminopyridin-3-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50507655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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